molecular formula C20H22N2O2S2 B2776692 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide CAS No. 894014-91-6

3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2776692
CAS No.: 894014-91-6
M. Wt: 386.53
InChI Key: ZTOIKIMZGYTESZ-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzene ring substituted with a sulfonamide group and a thiazole-containing side chain. Its structure features:

  • A 3,4-dimethylbenzene sulfonamide core, which enhances lipophilicity and may influence receptor binding .

Properties

IUPAC Name

3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-9-10-18(13-15(14)2)26(23,24)21-12-11-19-16(3)22-20(25-19)17-7-5-4-6-8-17/h4-10,13,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIKIMZGYTESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The substituents on the benzene ring significantly alter molecular properties. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties Source
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide Cl at C4 392.92 Higher lipophilicity (Cl vs. CH3)
3,4-Dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide CH3 at C3, C4 ~404 (estimated) Enhanced steric bulk, moderate solubility Inferred
3,4-Dimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide OCH3 at C3, C4 418.53 Increased polarity, potential H-bonding

Key Observations :

  • Chloro-substituted analogs (e.g., compound in ) exhibit higher molecular weights and lipophilicity compared to dimethyl variants, which may improve membrane permeability .

Heterocyclic Side Chain Modifications

Variations in the thiazole ring or its substituents influence bioactivity:

Compound Name Thiazole Substituents Notable Features Source
Target Compound 4-methyl, 2-phenyl Balanced steric and electronic effects Inferred
3,4-Dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide 2-(4-methoxyphenyl) Extended conjugation, altered π-stacking
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone Bromoethyl group Electrophilic reactivity (synthesis intermediate)

Key Observations :

  • Methoxy groups on the thiazole’s phenyl ring (e.g., G856-3099 in ) may enhance interactions with polar binding pockets in target proteins .
  • Bromo-substituted thiazoles () serve as precursors for functionalization but introduce steric hindrance .

Biological Activity

3,4-Dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2SC_{17}H_{20}N_{2}S, with a molecular weight of approximately 300.42 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including the target compound, exhibit a variety of biological activities such as:

  • Antimicrobial Effects : Many sulfonamides are recognized for their antibacterial properties.
  • Cardiovascular Effects : Some studies suggest that these compounds can influence blood pressure and perfusion pressure.
  • Antitumor Activity : Recent findings highlight potential anticancer properties through modulation of specific signaling pathways.

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. The mechanism typically involves inhibition of bacterial folate synthesis. For instance, studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant strains of bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
3,4-Dimethyl-N-[...]S. aureus16 µg/mL
4-Amino-N-[...]P. aeruginosa8 µg/mL

Cardiovascular Effects

A significant body of research has focused on the cardiovascular implications of sulfonamide derivatives. For example, a study indicated that certain sulfonamides could decrease perfusion pressure in experimental models.

Case Study: Effects on Perfusion Pressure

In an experimental setup, the administration of 3,4-dimethyl-N-[...] resulted in notable changes in perfusion pressure over time compared to controls.

Experimental Design :

  • Control Group : Krebs-Henseleit solution only.
  • Treatment Groups : Various concentrations of the compound were administered.

Results indicated a dose-dependent reduction in perfusion pressure, suggesting vasodilatory effects mediated through calcium channel interactions.

Table 2: Perfusion Pressure Changes

Time (min)Control Pressure (mmHg)Treated Pressure (mmHg)
08080
107570
207265

Antitumor Activity

Recent investigations have pointed to the potential antitumor properties of sulfonamide derivatives. The compound appears to inhibit tumor cell proliferation through interference with specific growth factor signaling pathways.

The proposed mechanisms include:

  • Inhibition of Tyrosine Kinases : By blocking these enzymes, the compound may prevent tumor cell signaling.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Studies utilizing computational models (e.g., SwissADME) have provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 3: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability (%)45
Half-life (hours)6
Volume of Distribution (L/kg)1.5

Q & A

Q. What are the common synthetic routes for 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, and what key intermediates are involved?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. For example, the 4-methyl-2-phenyl-1,3-thiazol-5-yl group is synthesized via cyclization of thiourea derivatives with α-haloketones. The ethyl linker is introduced through nucleophilic substitution or reductive amination. Finally, sulfonylation of the amine intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the target compound . Key intermediates include the thiazole-ethylamine derivative and the sulfonamide precursor. Purity is ensured via column chromatography and recrystallization.

Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the connectivity of the thiazole, ethyl linker, and sulfonamide groups. Aromatic protons in the 3,4-dimethylbenzene ring appear as distinct multiplet signals .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the thiazole and sulfonamide moieties .
  • DFT Calculations: Predict electronic properties and optimize geometry for docking studies .

Q. How is the compound initially screened for biological activity, and what assays are prioritized?

  • Methodological Answer: Initial screening focuses on antimicrobial and enzyme inhibition assays:
  • MIC (Minimum Inhibitory Concentration): Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Kinase/Protease Inhibition: Fluorescence-based assays with recombinant enzymes (e.g., COX-2, carbonic anhydrase) to evaluate binding affinity .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) establish baseline toxicity .

Advanced Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer:
  • Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For instance, using DMF as a solvent at 80°C improves thiazole cyclization efficiency .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity during linker formation .
  • In-line Analytics: Real-time monitoring via HPLC or FTIR detects intermediates, reducing side reactions .

Q. How can contradictory data in biological activity studies (e.g., variable MIC values) be resolved?

  • Methodological Answer: Contradictions arise from assay variability or impurities. Mitigation strategies include:
  • Replicate Validation: Triplicate assays with standardized inoculum sizes and growth media .
  • Purity Assessment: LC-MS or 1^1H NMR quantifies impurities; ≥95% purity is required for reliable data .
  • Mechanistic Studies: Molecular docking (using AutoDock Vina) identifies binding interactions with target proteins, reconciling discrepancies between enzymatic and cellular activity .

Q. What experimental frameworks assess the environmental fate and biodegradation of this sulfonamide derivative?

  • Methodological Answer:
  • OECD Guidelines 301/307: Aerobic/anaerobic biodegradation tests in soil/water systems quantify half-life and metabolite formation .
  • LC-MS/MS Analysis: Detects transformation products (e.g., hydrolyzed sulfonamide or oxidized thiazole) in environmental matrices .
  • QSAR Modeling: Predicts ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on structural descriptors .

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